Cas no 157115-85-0 (Omberacetam)

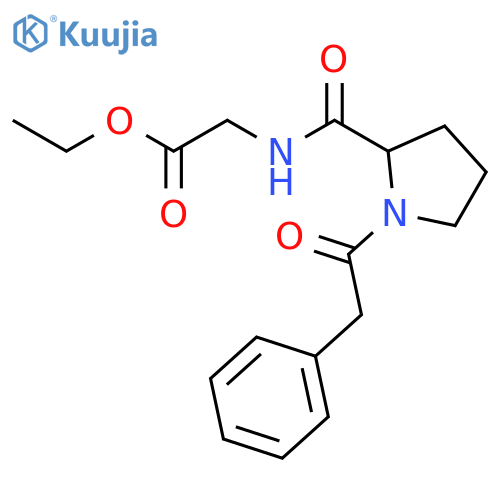

Omberacetam structure

商品名:Omberacetam

CAS番号:157115-85-0

MF:C17H22N2O4

メガワット:318.367584705353

MDL:MFCD00941121

CID:65461

PubChem ID:354335582

Omberacetam 化学的及び物理的性質

名前と識別子

-

- Noopept

- (S)-Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate

- ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate

- N-(1-(Phenylacetyl)-L-prolyl)glycine ethyl ester

- 1-(2-Phenylacetyl)-L

- 1-(2-Phenylacetyl)-L-prolylglycine Ethyl Ester

- N-Phenylacetyl-L-prolylglycine ethyl ester

- GVS111

- GVS-111

- Omberacetam

- SGS 111

- SGS-111

- NOOPEPT(GVS-111)

- 1-(2-Phenylacetyl)-L-prolyl-glycine ethyl ester

- Ethyl N-[1-(Phenylacetyl)-L-prolyl]glycinate

- N-[1-(Phenylacetyl)-L-prolyl]glycine Ethyl Ester

- skype

- Noopept,N-Phenylacetyl-L-Prolylglycine ethyl ester

- ethyl (2-phenylacetyl)-L-prolylglycinate

- J759.455K

- NS00017406

- CS-1575

- Glycine, N-(1-(phenylacetyl)-L-prolyl)-, ethyl ester

- CHEMBL4303687

- N1120

- ethyl phenylacetyl-Pro-Gly

- OMBERACETAM [INN]

- Noopept, >=98% (HPLC)

- GVS 111

- DVD-111

- Glycine, 1-(2-phenylacetyl)-L-prolyl-, ethyl ester

- Q7049784

- UNII-4QBJ98683M

- DTXSID80166214

- SCHEMBL194807

- NCGC00378939-05

- Omberacetam [WHO-DD]

- ethyl 2-{[(2S)-1-(2-phenylacetyl)pyrrolidin-2-yl]formamido}acetate

- C72975

- 157115-85-0

- AS-10555

- ethyl 1-(phenylacetyl)-L-prolylglycinate

- 4QBJ98683M

- AM84514

- HY-17456

- AKOS016012268

- Glycine, 1-(phenylacetyl)-L-prolyl-, ethyl ester

- DB-371006

- GLXC-04495

- BRD-K22520627-001-01-7

-

- MDL: MFCD00941121

- インチ: InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1

- InChIKey: PJNSMUBMSNAEEN-AWEZNQCLSA-N

- ほほえんだ: O=C(OCC)CNC([C@H]1N(C(CC2=CC=CC=C2)=O)CCC1)=O

計算された属性

- せいみつぶんしりょう: 318.15800

- どういたいしつりょう: 318.158

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 9

- 複雑さ: 432

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.7A^2

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 色と性状: 固体粉末、動力

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 94.0 to 98.0 deg-C

- ふってん: 547.3°C at 760 mmHg

- フラッシュポイント: 284.8±30.1 °C

- 屈折率: 1.548

- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 100 mg/ml (314.10 mm) * "≥" means soluble, but saturation unknown

- PSA: 75.71000

- LogP: 1.22820

- 光学活性: [α]/D -115 to -125°, c = 0.5 in chloroform-d

- じょうきあつ: 0.0±1.5 mmHg at 25°C

- かんど: 熱に敏感である

Omberacetam セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある

- RTECS番号:MC0814400

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Omberacetam 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Omberacetam 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P306600-1mg |

1-(2-Phenylacetyl)-L-prolylglycine Ethyl Ester |

157115-85-0 | 1mg |

$ 63.00 | 2023-09-06 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N126590-100g |

Omberacetam |

157115-85-0 | ≥98% | 100g |

¥1029.90 | 2023-09-01 | |

| DC Chemicals | DC9342-250 mg |

Noopept |

157115-85-0 | >98% | 250mg |

$400.0 | 2022-02-28 | |

| TRC | P306600-1g |

1-(2-Phenylacetyl)-L-prolylglycine Ethyl Ester |

157115-85-0 | 1g |

$425.00 | 2023-05-17 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N866676-1g |

Noopept |

157115-85-0 | ≥98% | 1g |

¥43.00 | 2022-09-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021445-5g |

Omberacetam |

157115-85-0 | 98% | 5g |

¥91 | 2024-05-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N866676-5g |

Noopept |

157115-85-0 | ≥98% | 5g |

¥116.00 | 2022-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N126590-25g |

Omberacetam |

157115-85-0 | ≥98% | 25g |

¥302.90 | 2023-09-01 | |

| eNovation Chemicals LLC | D501943-25mg |

ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate |

157115-85-0 | 98% | 25mg |

$645 | 2024-05-24 | |

| Fluorochem | 094018-5g |

N-(1-(Phenylacetyl)-L-prolyl)glycine ethyl ester |

157115-85-0 | 95% | 5g |

£98.00 | 2022-03-01 |

Omberacetam サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:157115-85-0)Noopept

注文番号:LE9840

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:02

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:157115-85-0)N-(1-(苯基乙酰基)-L-脯氨酰)甘氨酸乙酯

注文番号:LE27070629

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:04

価格 ($):discuss personally

Omberacetam 関連文献

-

Shuyao Ruan,Yongtai Zhang,Nianping Feng Biomater. Sci. 2021 9 8065

-

Shuyao Ruan,Yongtai Zhang,Nianping Feng Biomater. Sci. 2021 9 8065

157115-85-0 (Omberacetam) 関連製品

- 75847-73-3(Enalapril)

- 76420-72-9((2S)-1-(2S)-2-{(1S)-1-carboxy-3-phenylpropylamino}propanoylpyrrolidine-2-carboxylic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:157115-85-0)Noopept

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

atkchemica

(CAS:157115-85-0)Omberacetam

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ